2-Ethylbutylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

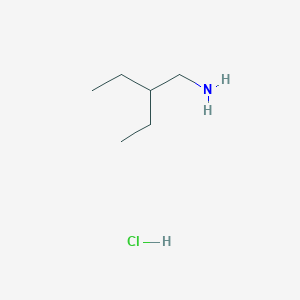

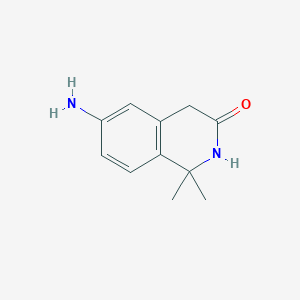

2-Ethylbutylamine is a chemical compound with the molecular formula C6H15N . It is also known by other names such as 1-Butanamine, 2-ethyl-; Butylamine, 2-ethyl-; 1-Amino-2-ethylbutane; 2-Ethylbutan-1-amine; 2-Ethylbutanamine . The molecular weight of 2-Ethylbutylamine is 101.1900 .

Molecular Structure Analysis

The molecular structure of 2-Ethylbutylamine is represented by the InChI string: InChI=1S/C6H15N/c1-3-6(4-2)5-7/h6H,3-5,7H2,1-2H3 . The corresponding InChIKey is MGWAGIQQTULHGU-UHFFFAOYSA-N .Scientific Research Applications

Hydrolytic Stability of Polymers

One study focused on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), comparing it with its monomer and related compounds. This research could imply that 2-Ethylbutylamine hydrochloride might be relevant in studies related to the stability of polymers in various conditions due to its structural similarity with the compounds investigated (Wetering et al., 1998).

Corrosion Inhibition

Another application is found in corrosion inhibition, where tributylamine was studied for its efficacy in protecting mild steel in hydrochloric acid. Given the structural similarity, 2-Ethylbutylamine hydrochloride could potentially serve as a corrosion inhibitor or be involved in studies to develop new inhibitors (Bastidas et al., 2000).

Diagnostic Imaging in Alzheimer’s Disease

Research involving the use of specific amine derivatives for positron emission tomography (PET) imaging in Alzheimer's disease indicates a potential application for 2-Ethylbutylamine hydrochloride in diagnostic imaging or as a component in the synthesis of imaging agents (Shoghi-Jadid et al., 2002).

Ionic Liquids and Metal Extraction

The use of ammonium ionic liquids for lithium extraction from aqueous solutions presents a fascinating application area. The structural functionalities in 2-Ethylbutylamine hydrochloride could make it a candidate for the synthesis of new ionic liquids or as a ligand in metal extraction processes (Chenglong et al., 2020).

Synthesis of Heterocycles

In synthetic chemistry, compounds similar to 2-Ethylbutylamine hydrochloride have been utilized in the synthesis of heterocyclic compounds, highlighting its potential role in the development of new synthetic methodologies or as a precursor in heterocyclic chemistry (Braibante et al., 2002).

Solvent Extraction of Metals

The selective extraction of metals, such as palladium, rhodium, and platinum, from hydrochloric acid solutions using amines demonstrates another potential application for 2-Ethylbutylamine hydrochloride in hydrometallurgy or recycling of precious metals (Baba & Fukumoto, 1992).

Safety and Hazards

2-Ethylbutylamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic in contact with skin or if inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as monoalkylamines . These are organic compounds containing a primary aliphatic amine group .

Action Environment

Environmental factors such as temperature, pH, and nutrient availability can greatly influence the activity and stability of amines . These factors can affect the compound’s solubility, stability, and its interactions with its targets, thereby influencing its overall efficacy.

properties

IUPAC Name |

2-ethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-6(4-2)5-7;/h6H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACJAQBWJXEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-butylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)

![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-[4-Phenyl-4-(3-pyrazol-1-ylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882216.png)